molecular formula C28H44O2 B1670903 Doxercalciferol CAS No. 54573-75-0

Doxercalciferol

Cat. No. B1670903
CAS RN: 54573-75-0
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-UHICYICISA-N
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Description

Doxercalciferol is a synthetic analog of ergocalciferol, also known as vitamin D2 . It is used to help maintain healthy levels of parathyroid hormone in people with chronic kidney disease who are on dialysis . It is also used for the treatment of secondary hyperparathyroidism and metabolic bone disease .


Synthesis Analysis

Doxercalciferol is synthesized from ergosterol . An efficient 2-stage method for the synthesis of Doxercalciferol has been developed, which is used in disorders of calcium-phosphorus homeostasis in chronic dialysis patients .


Molecular Structure Analysis

The molecular formula of Doxercalciferol is C28H44O2 . The molecular weight is 412.6 g/mol . The structure of Doxercalciferol includes various functional groups and bonds that contribute to its biological activity .

Scientific Research Applications

Improved Production Process

Doxercalciferol, a vitamin D derivative, is significant in treating chronic kidney disease (CKD). A notable advancement is the development of an improved process for its production from ergocalciferol. This new method involves a continuous photoisomerization step, which addresses the limitations of batch photoisomerization processes, achieving around 10% overall yield (Anderson, Bauta, & Cantrell, 2012).

Doxercalciferol in Hemodialysis Patients

Research indicates that doxercalciferol is effective in managing hyperparathyroidism in CKD. One study evaluated the dose equivalency when converting hemodialysis patients from intravenous paricalcitol to intravenous doxercalciferol. This conversion showed clinical efficacy and cost-effectiveness in achieving optimal parathyroid hormone levels (Fadem, Al-Saghir, Zollner, & Swan, 2008).

Pharmacokinetics and Safety

Doxercalciferol has been compared with other vitamin D analogs for its efficacy in controlling bone turnover, suppressing parathyroid hormone, and its effects on fibroblast growth factor-23 in secondary hyperparathyroidism. Studies show that it is as effective as other vitamin D analogs in these respects (Wesseling‐Perry, Pereira, Sahney, Gales, Wang, Elashoff, Jüppner, & Salusky, 2011).

Antineoplastic Potential

A synthetic analog of vitamin D, doxercalciferol, has been identified for its potential antineoplastic activity. It has shown efficacy in inhibiting the growth of certain cancer cells, such as retinoblastomas and potentially prostate cancer cells, while also playing a role in calcium regulation and skeletal growth (2020).

Comparison with Other Vitamin D Analogs

Doxercalciferol has been studied in comparison to other vitamin D analogs, such as alfacalcidol, for its role in treating conditions like secondary hyperparathyroidism. This research provides insights into the distinct biological effects of different vitamin D forms and their side chains, highlighting doxercalciferol's therapeutic applications (Kubodera, 2009).

Safety And Hazards

Doxercalciferol may cause serious allergic reactions, including anaphylaxis and angioedema . Other side effects include chest discomfort, difficulty breathing, chest pain, and slow heartbeats . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and use only in an area provided with appropriate exhaust ventilation .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-CGMHZMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034214
Record name 1-Hydroxyvitamin D2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Relatively insoluble
Record name Doxercalciferol
Source DrugBank
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Mechanism of Action

Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease.
Record name Doxercalciferol
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Product Name

Doxercalciferol

CAS RN

54573-75-0
Record name Doxercalciferol
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Record name Doxercalciferol [USAN:INN]
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Record name Doxercalciferol
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Record name 1-Hydroxyvitamin D2
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Record name (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7α-methyl-1-[(1R,2E)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
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Record name DOXERCALCIFEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxercalciferol
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Doxercalciferol
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Doxercalciferol
Reactant of Route 5
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Doxercalciferol

Citations

For This Compound
2,760
Citations
RA Upton, JC Knutson, CW Bishop… - Nephrology Dialysis …, 2003 - academic.oup.com
… been available on doxercalciferol and clinically relevant … doxercalciferol per se, but its metabolite, 1,25‐dihydroxyvitamin D 2 [1,25(OH) 2 D 2 ]. In order to optimize use of doxercalciferol, …
Number of citations: 22 academic.oup.com
N Kubodera - Molecules, 2009 - mdpi.com
… of doxercalciferol is much less well understood than for alfacalcidol [26,27,28,29,30,31,32]. The results of a trial with doxercalciferol … After an 8-week washout period, oral doxercalciferol …
Number of citations: 45 www.mdpi.com
VC Dennis, GL Albertson - Annals of Pharmacotherapy, 2006 - journals.sagepub.com
Objective: To review the pharmacology, pharmacokinetics, effectiveness, safety, and therapeutic considerations related to the use of doxercalciferol in the treatment of secondary …
Number of citations: 19 journals.sagepub.com
JH Choi, Q Ke, S Bae, JY Lee, YJ Kim, UK Kim… - Journal of cardiac …, 2011 - Elsevier
… To determine if there is a significant increase in serum calcium level after doxercalciferol treatment, we measured serum calcium levels after different doses of doxercalciferol treatments. …
Number of citations: 40 www.sciencedirect.com
Y Zhang, DK Deb, J Kong, G Ning… - American Journal …, 2009 - journals.physiology.org
… -drug vitamin D analog, doxercalciferol (1α-hydroxyvitamin D … doxercalciferol is a pro-drug that is activated by the hepatic 25-hydroxylase in the body. Here, we report that doxercalciferol …
Number of citations: 138 journals.physiology.org
K Wesseling-Perry, RC Pereira, S Sahney, B Gales… - Kidney international, 2011 - Elsevier
We compared the effects of calcitriol and doxercalciferol, in combination with either calcium carbonate or sevelamer, on bone, mineral, and fibroblast growth factor-23 (FGF-23) …
Number of citations: 180 www.sciencedirect.com
JM Frazão, L Elangovan, HM Maung… - American journal of …, 2000 - Elsevier
Hypercalcemia and hyperphosphatemia frequently necessitate vitamin D withdrawal in hemodialysis patients with secondary hyperparathyroidism. In short-term trials, doxercalciferol (1α…
Number of citations: 142 www.sciencedirect.com
S Attia, J Eickhoff, G Wilding, D McNeel, J Blank… - Clinical Cancer …, 2008 - AACR
… the doxercalciferol … doxercalciferol arm was 17.8 months (95% CI, 14.9-23.6) versus 16.4 months (95% CI, 11.9-23.8) with placebo (P = 0.383). Twenty-four patients in the doxercalciferol …
Number of citations: 67 aacrjournals.org
XX Wang, T Jiang, Y Shen… - American Journal …, 2011 - journals.physiology.org
Diet-induced obesity (DIO) and insulin resistance in mice are associated with proteinuria, renal mesangial expansion, accumulation of extracellular matrix proteins, and activation of …
Number of citations: 110 journals.physiology.org
ECY Chow, M Sondervan, C Jin, GMM Groothuis… - Journal of …, 2011 - Elsevier
ABSTRACT Effects of 1.28 nmol/kg doxercalciferol [1α(OH)D 2 ], a synthetic vitamin D 2 analog that undergoes metabolic activation to 1α,25-dihydroxyvitamin D 2 , the naturally …
Number of citations: 29 www.sciencedirect.com

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